3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL - 86368-07-2

3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL

Catalog Number: EVT-416958
CAS Number: 86368-07-2
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-ol is a tetrahydroisoquinoline derivative. Tetrahydroisoquinolines represent a significant class of heterocyclic compounds with diverse biological activities, attracting considerable interest in medicinal chemistry. [] They serve as crucial building blocks for various pharmaceuticals and biologically active natural products. [] 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-ol, specifically, has been investigated as a potential intermediate or building block in the synthesis of compounds with potential pharmacological activities. [, , ]

Synthesis Analysis
  • Alkylation of 1,2,3,4-Tetrahydroisoquinoline: One common method involves the alkylation of 1,2,3,4-tetrahydroisoquinoline with a suitable electrophile, such as 3-bromopropan-1-ol. This reaction typically utilizes a base, such as potassium carbonate, and a suitable solvent, like acetone. []

  • Reductive Amination: Another approach utilizes reductive amination of an appropriate aldehyde or ketone with 1,2,3,4-tetrahydroisoquinoline. This reaction commonly employs a reducing agent, such as sodium borohydride or sodium cyanoborohydride. []

  • Multi-step Synthesis from Precursors: More complex syntheses may involve the construction of the tetrahydroisoquinoline ring system from simpler precursors, with 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-ol as a target intermediate. [, ]

Molecular Structure Analysis

3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-ol comprises a tetrahydroisoquinoline moiety connected to a propan-1-ol unit through a nitrogen atom. This structure allows for diverse molecular interactions, including hydrogen bonding and hydrophobic interactions, influencing its potential biological activity and applications in chemical synthesis. [, ]

Chemical Reactions Analysis
  • N-Acylation: The nitrogen atom in the tetrahydroisoquinoline ring can undergo acylation reactions with acid chlorides, anhydrides, or other activated carboxylic acid derivatives. [, ]

  • N-Alkylation: Further alkylation at the nitrogen atom can be achieved with alkyl halides or other suitable electrophiles. []

  • Oxidation: The primary alcohol functionality can be oxidized to an aldehyde or carboxylic acid using appropriate oxidizing agents. []

  • Esterification: The primary alcohol can be converted to esters by reacting with carboxylic acids or their derivatives. []

Applications
  • Synthesis of PRMT5 Inhibitors: Researchers have utilized 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-ol as a key intermediate in synthesizing (S)-2-(Cyclobutylamino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)isonicotinamide (EPZ015866), a potent protein arginine methyltransferase 5 (PRMT5) inhibitor. [] EPZ015866 exhibited promising results in attenuating RANKL-induced osteoclast differentiation, making it a potential candidate for osteoporosis treatment. []

  • Development of Dopamine D1 Positive Allosteric Modulator: Researchers have employed 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-ol in synthesizing a potent, subtype-selective, and orally available positive allosteric modulator of the human dopamine D1 receptor, LY3154207. [] This compound showed a distinct pharmacological profile in preclinical models and is currently undergoing phase 2 clinical trials for Lewy Body Dementia. []

  • Creation of Sigma-2 Receptor Ligands: This compound has been used as a building block in the development of CM398, a highly selective sigma-2 receptor ligand. [] CM398 demonstrated promising anti-inflammatory analgesic effects in rodent models of inflammatory pain. []

  • Synthesis of Chiral Auxiliaries: (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)propan-2-ol, a closely related compound, has been successfully employed as a chiral auxiliary in diastereoselective alkylation reactions. [] This approach allows for the synthesis of enantioenriched compounds, essential in pharmaceutical development. []

  • Development of Drug-like Fragments: Researchers have used 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-ol as a starting material for the synthesis of drug-like fragments, employing lipase-catalyzed kinetic resolutions in a microreactor. [] This methodology facilitates the efficient production of enantiopure compounds with potential pharmaceutical applications. []

(S)-2-(Cyclobutylamino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)isonicotinamide

  • Compound Description: This compound is a protein arginine methyltransferase 5 (PRMT5) inhibitor that has shown promising results in attenuating RANKL-induced osteoclast differentiation, a key process in the development of osteoporosis []. It achieves this by inhibiting the nuclear translocation of NF-κB, a protein complex that plays a crucial role in inflammation and bone resorption [].

2-(2,6-dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207)

  • Compound Description: This compound, LY3154207, acts as a potent, subtype-selective, and orally available positive allosteric modulator of the human dopamine D1 receptor []. This mechanism makes it a potential therapeutic agent for neurological disorders by enhancing dopamine signaling in specific brain regions [].

1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398)

  • Compound Description: This compound, CM398, demonstrates high selectivity for the sigma-2 receptor, a protein implicated in various cellular processes, including intracellular calcium regulation and cholesterol homeostasis []. This compound shows promising antinociceptive effects in animal models, making it a potential therapeutic option for treating neuropathic pain [].

(S)-6-((1-acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide

  • Compound Description: This compound represents a novel crystalline salt that exhibits improved solubility and pharmacological properties compared to the free form []. This development makes it particularly suitable for pharmaceutical formulations and potential therapeutic applications.

6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9)

  • Compound Description: TQ9 demonstrates selective cytotoxicity towards cancer cells, particularly human oral squamous cell carcinoma cell lines, while exhibiting minimal toxicity towards normal cells []. It suggests that TQ9 may induce a different type of cell death in cancer cells compared to normal cells, making it an attractive candidate for the development of new cancer therapies [].

Ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (TD13)

  • Compound Description: TD13 demonstrates selective cytotoxicity towards cancer cells, particularly human oral squamous cell carcinoma cell lines, while exhibiting minimal toxicity towards normal cells []. This selectivity makes it an intriguing compound for further investigation as a potential anticancer agent.

tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate (trans-1)

  • Compound Description: This novel heterocyclic compound exhibits potent antiviral activity against SARS-CoV-2, effectively suppressing viral replication in Vero E6 and Calu-3 cells []. Its antiviral potency is comparable to that of chloroquine and hydroxychloroquine [].

Properties

CAS Number

86368-07-2

Product Name

3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-ol

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c14-9-3-7-13-8-6-11-4-1-2-5-12(11)10-13/h1-2,4-5,14H,3,6-10H2

InChI Key

QSLXFERGRCSOAH-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)CCCO

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.